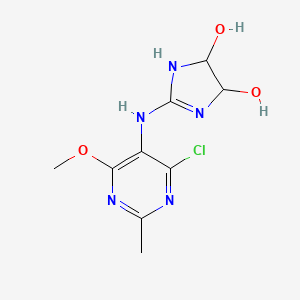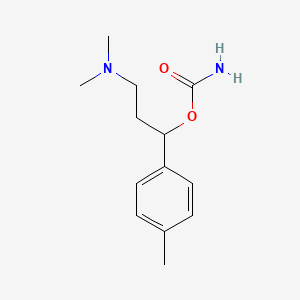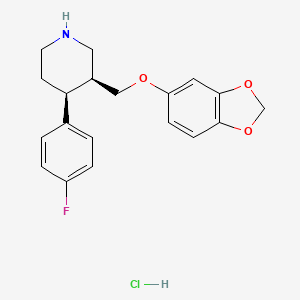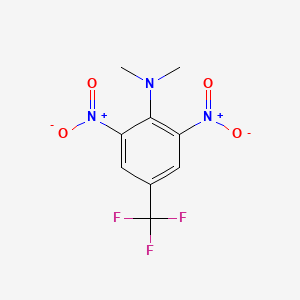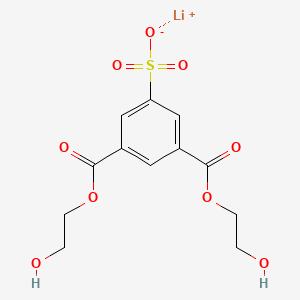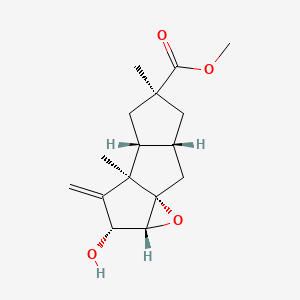
Hirsutic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hirsutic acid methyl ester is a naturally occurring compound found in certain fungi, particularly within the Basidiomycetes family It is a sesquiterpenoid, a class of terpenes that consist of three isoprene units and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: Hirsutic acid methyl ester can be synthesized through the esterification of hirsutic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction involves heating hirsutic acid with methanol in the presence of the acid catalyst, resulting in the formation of this compound and water.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of esterification can be applied. Large-scale production would likely involve continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts and solvents would be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Hirsutic acid methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to hirsutic acid and methanol in the presence of water and an acid or base catalyst.
Oxidation: It can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alcohols or amines in the presence of a catalyst.
Major Products:
Hydrolysis: Hirsutic acid and methanol.
Oxidation: Various oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Different ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying esterification and hydrolysis reactions.
Industry: It may be used in the synthesis of other bioactive compounds and as a precursor for pharmaceuticals.
Mechanism of Action
Hirsutic acid methyl ester can be compared with other sesquiterpenoid esters, such as:
Methyl butanoate: Found in pineapple oil, known for its pleasant odor.
Isopentyl acetate: A constituent of banana oil, used in flavorings and perfumes.
Ethyl acetate: A commonly used solvent in the chemical industry.
Uniqueness: this compound is unique due to its specific biological activities, particularly its cytotoxic and antimicrobial properties. Unlike other esters primarily used for their fragrance or solvent properties, this compound holds promise for therapeutic applications.
Comparison with Similar Compounds
- Methyl butanoate
- Isopentyl acetate
- Ethyl acetate
Properties
CAS No. |
3650-16-6 |
|---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
methyl (1S,3R,5S,7R,8R,10R,11R)-10-hydroxy-5,8-dimethyl-9-methylidene-12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-5-carboxylate |
InChI |
InChI=1S/C16H22O4/c1-8-11(17)12-16(20-12)6-9-5-14(2,13(18)19-4)7-10(9)15(8,16)3/h9-12,17H,1,5-7H2,2-4H3/t9-,10-,11-,12-,14+,15+,16-/m1/s1 |
InChI Key |
LUHQGEITPSERET-FNATZYGXSA-N |
Isomeric SMILES |
C[C@@]1(C[C@@H]2C[C@]34[C@H](O3)[C@@H](C(=C)[C@]4([C@@H]2C1)C)O)C(=O)OC |
Canonical SMILES |
CC1(CC2CC34C(O3)C(C(=C)C4(C2C1)C)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





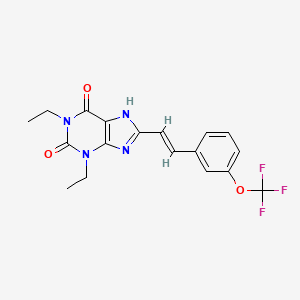
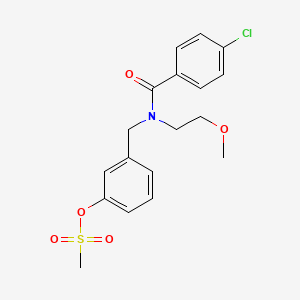
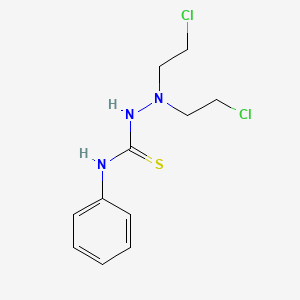
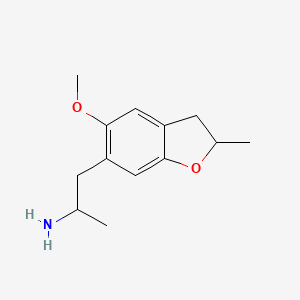
![[(3R)-1-[(2R)-3-[2-[2-[[(2R)-3-[(3R)-3-dodecanoyloxydecoxy]-2-(tetradecanoylamino)propoxy]-hydroxyphosphoryl]oxyethylcarbamoylamino]ethoxy-hydroxyphosphoryl]oxy-2-(tetradecanoylamino)propoxy]decan-3-yl] dodecanoate](/img/structure/B12775363.png)

